4-Ethyl-2-(1H-pyrazol-3-yl)phenol

Lipophilicity XLogP3 Physicochemical Properties

For SAR programs targeting improved membrane permeability, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol offers a quantifiable advantage over the unsubstituted core (XLogP3 2.3 vs 1.5). Key benefits: • Enhanced passive permeability without halogenation • Bidentate N,O-ligand scaffold for metal complex synthesis • ≥98% purity, shipped ambient; store at 2-8°C Supplied as a solid with full QC documentation for immediate medicinal chemistry use.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 288401-59-2
Cat. No. B1462384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(1H-pyrazol-3-yl)phenol
CAS288401-59-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C2=CC=NN2
InChIInChI=1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13)
InChIKeyTZMRUQWCXUZYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-(1H-pyrazol-3-yl)phenol Core Properties


4-Ethyl-2-(1H-pyrazol-3-yl)phenol (CAS 288401-59-2, C₁₁H₁₂N₂O, MW 188.23) is a heterocyclic building block belonging to the 2-(1H-pyrazol-3-yl)phenol class, characterized by a phenolic core with an ethyl substituent at the 4-position and a pyrazole moiety [1]. This compound is typically supplied as a solid with purities ranging from 97% to ≥99% (HPLC) by various vendors, making it suitable for research and development applications in medicinal chemistry, agrochemicals, and biochemical studies .

4-Ethyl pyrazolylphenol building block for SAR exploration
Higher lipophilicity than unsubstituted core supports permeability tuning
Supplied in research-grade purity; solid format for synthetic ease

4-Ethyl-2-(1H-pyrazol-3-yl)phenol Substitution Rationale


Generic substitution within the pyrazolylphenol class is scientifically invalid due to the quantifiable impact of the 4-ethyl substituent on key physicochemical properties that govern molecular behavior in biological and chemical systems. The ethyl group confers a distinct balance of lipophilicity and hydrogen-bonding capacity that differentiates it from the unsubstituted core and other analogs, such as the methyl or chloro derivatives [1][2]. This structural feature directly influences parameters like XLogP3, which in turn affects membrane permeability, protein binding, and overall pharmacokinetic profile, making each analog a unique chemical entity rather than an interchangeable commodity [1].

Unsubstituted core analog
The absence of the 4-ethyl group yields significantly lower lipophilicity, which may shift membrane partition and binding behavior.
4-Chloro analog
Halogen substitution introduces a different hazard and toxicological profile; disposal and handling requirements may not transfer directly.
4-Methyl analog
The smaller methyl group provides weaker steric and electronic effects; target-pocket discrimination may differ from the ethyl substituent.

4-Ethyl-2-(1H-pyrazol-3-yl)phenol vs. Analogs: Key Differences


Lipophilicity (XLogP3) Compared to Unsubstituted Analog

The presence of the 4-ethyl substituent on 4-Ethyl-2-(1H-pyrazol-3-yl)phenol results in a quantifiably higher computed lipophilicity compared to the unsubstituted 2-(1H-pyrazol-3-yl)phenol. The XLogP3 value for the target compound is 2.3 [1], while the XLogP3 for the unsubstituted analog is 1.5 [2]. This difference of 0.8 log units indicates a significantly higher affinity for lipid environments, which can impact membrane permeability and protein binding in biological assays.

Lipophilicity (XLogP3)
Head-to-head
Target: 2.3 / Unsubstituted analog: 1.5 (Δ 0.8)
Supports lipophilicity-driven SAR; higher computed affinity for lipid environments.
Computed by XLogP3 3.0; influences permeability predictions.
Lipophilicity XLogP3 Physicochemical Properties Druglikeness

Safety Profile vs. 4-Chloro Analog

4-Ethyl-2-(1H-pyrazol-3-yl)phenol carries a specific set of GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . This profile, while common for small organic compounds, differs from the profile of the 4-chloro analog (4-Chloro-2-(1H-pyrazol-3-yl)phenol, CAS 18704-67-1) which, as a halogenated compound, may pose additional environmental and toxicological risks associated with organochlorine compounds .

Safety profile vs 4-Cl analog
Class-level
Target: H302, H315, H319, H332, H335 (irritant/harmful); non-halogenated.
Hazard classification differs; halogen-free structure may simplify disposal assessment.
Based on GHS data; review specific SDS before handling.
Safety Profile Toxicology Hazard Assessment Handling

Ethyl Group Effect on Hydrogen Bonding Network

The 4-ethyl group in 4-Ethyl-2-(1H-pyrazol-3-yl)phenol creates a steric and electronic environment distinct from that of its 4-methyl analog (4-Methyl-2-(1H-pyrazol-3-yl)phenol, CAS 57148-86-4). While both compounds possess two hydrogen bond donors and two acceptors, the ethyl group's larger size and different electron-donating properties (compared to methyl) can subtly influence the pKa of the phenolic -OH and the conformational preferences of the molecule [1][2]. This can lead to differences in binding affinity and selectivity for biological targets where the lipophilic pocket can discriminate between methyl and ethyl substituents.

Ethyl vs methyl substituent
Class-level
Ethyl MW 29.06, Taft Es -1.31 / Methyl MW 15.03, Taft Es -1.24
Larger ethyl group may alter binding pocket discrimination and conformational preference.
SAR interpretation requires experimental validation.
Pharmacophore Hydrogen Bonding SAR Molecular Recognition

4-Ethyl-2-(1H-pyrazol-3-yl)phenol Research Applications


Lipophilicity Optimization in Drug Discovery

Given its quantifiably higher XLogP3 of 2.3 compared to the unsubstituted analog (XLogP3 1.5) [1][2], this compound serves as an ideal starting point for medicinal chemistry programs aiming to improve the membrane permeability of a lead series. Researchers can use this scaffold to explore SAR around lipophilicity without the added synthetic complexity or potential toxicity of halogenated analogs.

Investigating Ethyl Substitution in SAR

This compound is a precise tool for dissecting the structure-activity relationship (SAR) of the pyrazolylphenol class. By comparing its biological activity and physicochemical properties directly against the 4-methyl, 4-chloro, and unsubstituted analogs, researchers can definitively attribute changes in potency, selectivity, or ADME properties to the specific steric and electronic contributions of the ethyl group [1][2].

Metal Complexation Precursor

As a bidentate N,O-donor ligand with a pyrazolylphenol core, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol can be used to synthesize metal complexes with potential catalytic or biological activity [1]. The ethyl substituent provides a handle for modulating the solubility and steric environment of the resulting metal complex, allowing for fine-tuning of its properties.

Application
Selection Property
Validation Focus
Lipophilicity optimization in lead series
Ethyl-substituted scaffold with higher computed lipophilicity
Membrane permeability assays; LogP/D determination
SAR dissection of pyrazolylphenol class
Ethyl group steric and electronic fingerprint
Potency, selectivity, and ADME comparison with methyl, chloro, and unsubstituted analogs
Metal complexation precursor
Bidentate N,O-chelating core
Complex solubility and catalytic/biological activity screening

Technical Documentation Hub

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